molecular formula C12H16N4O2 B2569715 4-((2-hydroxyethyl)amino)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 2034572-02-4

4-((2-hydroxyethyl)amino)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one

Cat. No.: B2569715
CAS No.: 2034572-02-4
M. Wt: 248.286
InChI Key: DXVZUVRJFWGYOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-((2-hydroxyethyl)amino)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one is a functionalized derivative of the pyrido[2,3-d]pyrimidin-7(8H)-one scaffold, a structure recognized in medicinal chemistry as a privileged heterocyclic scaffold due to its resemblance to purine bases found in DNA and RNA . This structural similarity underlies its potential to interact with a variety of enzymatic targets, making it a versatile candidate for investigative therapeutics. Pyrido[2,3-d]pyrimidin-7(8H)-ones have demonstrated significant potential in oncology research. They are investigated as multi-target scaffolds capable of inhibiting key kinases, such as the Epidermal Growth Factor Receptor (EGFR), including both wild-type and resistant mutant forms (e.g., T790M) . Such inhibitors can induce cell cycle arrest (e.g., in the G0/G1 phase) and promote apoptosis in cancer cell lines, highlighting their value in studying signaling pathways and cell death mechanisms . Furthermore, this class of compounds has shown expanded activity against other kinases, including cyclin-dependent kinases (CDKs) and Ser/Thr kinases, which are critical regulators of the cell cycle and transcription . Beyond oncology, the scaffold possesses a diverse bioactivity profile. Researchers have explored its utility in infectious disease studies, with some derivatives exhibiting antibacterial effects against organisms such as E. coli and S. aureus , as well as antiviral activity against pathogens like the Hepatitis C Virus (HCV) by targeting the NS5B polymerase . The specific substitution pattern on the core scaffold, particularly at the C2, C4, and N8 positions, is known to finely tune its selectivity and potency against different biological targets . This makes this compound, with its unique 2-hydroxyethylamino and N-propyl functionalization, a compound of significant interest for probing enzyme functions and developing novel therapeutic strategies across multiple disease areas.

Properties

IUPAC Name

4-(2-hydroxyethylamino)-8-propylpyrido[2,3-d]pyrimidin-7-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O2/c1-2-6-16-10(18)4-3-9-11(13-5-7-17)14-8-15-12(9)16/h3-4,8,17H,2,5-7H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXVZUVRJFWGYOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C=CC2=C(N=CN=C21)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Synthetic Pathways

The synthesis of pyrido[2,3-d]pyrimidin-7(8H)-one derivatives typically involves cyclization reactions. While the exact compound 4-((2-hydroxyethyl)amino)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one is not explicitly detailed in the provided sources, analogous compounds suggest plausible synthetic routes:

  • Core Formation : The pyrido[2,3-d]pyrimidin-7(8H)-one scaffold is often constructed via cyclization of guanidine systems with α,β-unsaturated esters or nitriles. For example, guanidine derivatives react with 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles to form the bicyclic core .

  • Functionalization at Position 4 : The introduction of the (2-hydroxyethyl)amino group likely involves nucleophilic substitution or reductive amination. Analogous compounds (e.g., 4-phenoxy-2-(phenylamino)pyrido[2,3-d]pyrimidin-7(8H)-one) are synthesized using copper-mediated coupling reactions with phenols or thiophenols .

  • Alkylation at Position 8 : The propyl group at position 8 may be introduced via alkylation of a hydroxyl or amino group. For instance, N-alkylation of intermediates with alkyl halides or nosylates is common in pyrido[2,3-d]pyrimidine synthesis .

Cyclization Reactions

The bicyclic core is typically formed through:

  • Michael Addition : Reactions between α,β-unsaturated esters (e.g., 6 ) and malononitrile (7 ) generate intermediates that cyclize with guanidine derivatives to form the pyrido[2,3-d]pyrimidin-7(8H)-one skeleton .

  • Guanidine Cyclization : Guanidine systems react with pyridone intermediates to form the fused ring system .

Functionalization at Position 4

The (2-hydroxyethyl)amino group may be introduced via:

  • Nucleophilic Aromatic Substitution : Activation of the pyrido[2,3-d]pyrimidine core (e.g., via nitration or halogenation) followed by substitution with a hydroxyethylamine nucleophile.

  • Reductive Amination : Reaction of a carbonyl group at position 4 with hydroxyethylamine in the presence of reducing agents (e.g., NaBH₃CN).

Alkylation at Position 8

The propyl group could be introduced through:

  • Williamson Ether Synthesis : If position 8 initially bears a hydroxyl group, alkylation with propyl halides using a base (e.g., NaH).

  • N-Alkylation : For amino groups at position 8, reaction with propyl bromide or propyl iodide in polar aprotic solvents.

Comparative Analysis of Substituent Effects

While the exact compound is not detailed, analogous substituents in pyrido[2,3-d]pyrimidine derivatives influence reactivity and bioactivity:

Substituent Position Impact on Reactivity Bioactivity (if reported)
(2-hydroxyethyl)amino4Potential hydrogen bonding, nucleophilic reactivity in substitution reactions May enhance solubility; analogous aminopyrido[2,3-d]pyrimidines are tyrosine kinase inhibitors
Propyl

Scientific Research Applications

Biological Activities and Therapeutic Applications

The compound exhibits a range of biological activities that make it a candidate for further research and development:

  • Antiviral Properties : Research indicates that pyrido[2,3-d]pyrimidine derivatives, including this compound, show significant anti-HIV activity. Their mechanism often involves the inhibition of viral replication pathways, making them valuable in antiviral drug development .
  • Antitumor Activity : The compound has been studied for its antitumor properties. It targets specific pathways involved in cancer cell proliferation and survival. For instance, derivatives with similar structures have demonstrated effectiveness against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .
  • Antimicrobial Effects : The compound has shown promise as an antimicrobial agent. Its structure allows it to interact with microbial enzymes or cellular targets, leading to growth inhibition of bacteria and fungi .
  • Anti-inflammatory Properties : The presence of hydroxyl and amino groups in its structure contributes to anti-inflammatory effects. These compounds can modulate inflammatory pathways, providing therapeutic benefits in conditions like arthritis and other inflammatory diseases .

Synthesis and Chemical Properties

The synthesis of 4-((2-hydroxyethyl)amino)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one typically involves multi-step processes that ensure high yield and purity. Common methods include:

  • Cyclocondensation Reactions : Utilizing 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles under specific conditions (e.g., potassium t-butoxide in boiling t-butanol) .
  • Functional Group Modifications : The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, allowing for the introduction of different substituents that may enhance its biological activity .

Case Studies

Several studies have documented the efficacy of pyrido[2,3-d]pyrimidine derivatives:

  • Anti-HIV Activity : A study demonstrated that derivatives similar to 4-((2-hydroxyethyl)amino)-8-propyl... exhibited IC50 values in the nanomolar range against HIV strains, highlighting their potential as leads for antiviral drug design .
  • Cancer Treatment : In vitro assays showed that compounds within this class induced significant apoptosis in breast cancer cell lines through mitochondrial pathway activation .
  • Antimicrobial Testing : Testing against a panel of bacterial strains revealed that certain derivatives displayed minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The table below compares 4-((2-hydroxyethyl)amino)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one with structurally related derivatives:

Compound Name C4 Substituent N8 Substituent C5-C6 Bond Primary Biological Activity Key Features
Target Compound 2-Hydroxyethylamino Propyl Double Kinase inhibition (putative) Enhanced solubility; moderate lipophilicity
Pamapimod (CAS: N/A) 3-Hydroxy-1-(2-hydroxyethyl)propylamino Methyl Double p38α MAPK inhibition (IC50 = 14 nM) Orally bioavailable; selective for p38α over other kinases
Tasosartan (CAS: 145733-36-4) Hydrogen H (dihydro analog) Single Angiotensin II antagonism (withdrawn) Cardiovascular focus; dihydro scaffold limits kinase activity
Palbociclib Derivative (CAS: 1016636-76-2) Chloro Cyclopentyl Double CDK4/6 inhibition (IC50 < 10 nM) Bulky N8 group enhances kinase selectivity; clinical use in breast cancer
MRLW5 (Compound 20 in ) 4-Aminobutyl Methyl Double MST3/4 kinase inhibition (Kd = 0.8 µM) Salt-bridge interaction with Asp174; optimized for A-loop/C-loop binding

Key Findings

Impact of C4 Substitution: Hydrophilic groups (e.g., hydroxyethylamino in the target compound) improve solubility and reduce off-target effects compared to hydrophobic substituents (e.g., chloro in palbociclib derivatives) .

Role of N8 Substitution :

  • The propyl group in the target compound balances lipophilicity and steric effects, contrasting with cyclopentyl in palbociclib (enhanced selectivity but reduced solubility) .
  • Methyl or ethyl groups at N8 (e.g., Pamapimod) are common in orally bioavailable kinase inhibitors .

C5-C6 Bond Saturation :

  • Unsaturated analogs (C5-C6 double bond) dominate antitumor applications, while dihydro analogs (single bond) target cardiovascular systems .

Synthetic Accessibility: The target compound’s hydroxyethylamino group can be introduced via nucleophilic substitution of 4-chloropyrido[2,3-d]pyrimidin-7(8H)-ones, a method with >60% yields in similar syntheses .

Research Implications

  • Therapeutic Potential: The target compound’s structural similarity to Pamapimod and palbociclib derivatives suggests promise in oncology, particularly for kinases requiring polar interactions (e.g., DDR2, BCR).
  • Optimization Opportunities: N8 Modifications: Introducing branched or cyclic alkyl groups may improve selectivity (e.g., cyclopentyl in palbociclib). C4 Diversification: Alkynyl or morpholinopropyl groups (as in ) could enhance binding affinity .

Biological Activity

4-((2-hydroxyethyl)amino)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one is a compound belonging to the pyrido[2,3-d]pyrimidine family, which has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C12H16N4O
  • Molecular Weight : 232.28 g/mol

This compound features a pyrido[2,3-d]pyrimidine core with a hydroxyethyl amino group and a propyl substituent at specific positions, which contributes to its biological activity.

Research indicates that compounds in the pyrido[2,3-d]pyrimidine class can act on various biological targets:

  • Ephrin Receptors : Certain derivatives have been shown to target ephrin receptors (EPH), which are implicated in cancer progression and metastasis. The presence of an ethyl group on the nitrogen atom enhances activity against these receptors significantly .
  • Toll-like Receptors (TLRs) : Some studies suggest that related compounds may act as agonists for TLRs, particularly TLR7 and TLR8, which play crucial roles in innate immune responses. This mechanism is vital for developing therapies against viral infections and tumors .
  • PI3K Inhibition : Compounds similar to this compound have been evaluated for their ability to inhibit phosphoinositide 3-kinases (PI3K), enzymes involved in cellular survival and proliferation pathways relevant in cancer biology .

Biological Activity and Therapeutic Potential

The biological activities of this compound can be summarized as follows:

Activity Description Reference
AnticancerTargets ephrin receptors involved in tumor growth and metastasis.
ImmunomodulationActs as an agonist for TLR7/8, enhancing immune responses against pathogens and tumors.
PI3K InhibitionInhibits PI3K signaling pathways, potentially reducing tumor cell proliferation.

Case Studies

  • Cancer Treatment : A study investigated the effects of pyrido[2,3-d]pyrimidine derivatives on cancer cell lines, demonstrating that certain modifications to the structure significantly enhanced anticancer activity. The introduction of hydroxyethyl groups was linked with increased efficacy against specific cancer types .
  • Viral Infections : Another research focused on the use of TLR agonists for treating viral infections. Compounds similar to this compound were shown to activate TLR pathways, leading to increased production of pro-inflammatory cytokines that help combat viral pathogens .

Q & A

Basic: What are the synthetic challenges in introducing substituents at the C4 position of pyrido[2,3-d]pyrimidin-7(8H)-one scaffolds?

Answer: Traditional synthetic routes for pyrido[2,3-d]pyrimidin-7(8H)-ones often face limitations in modifying the C4 position due to steric and electronic constraints during cyclization. For example, substituents at C4 must not interfere with the formation of the pyridone ring. A recent advance involves using chloro-substituted pyrimidine aldehydes to enable C4 functionalization, as demonstrated in the synthesis of 4-chloro derivatives, which can later undergo nucleophilic substitution with amines . Microwave-assisted multicomponent reactions have also been employed to streamline the synthesis of C4-substituted analogs, achieving yields of 65–70% .

Advanced: How can structural modifications at the 8-position improve kinase selectivity in pyrido[2,3-d]pyrimidin-7(8H)-one inhibitors?

Answer: Modifications at the 8-position, such as introducing a 4-aminobutyl group, can enhance interactions with kinase active sites. For example, in MST3/4 inhibitors, this group forms a salt bridge with Asp174 in the DFG motif and hydrogen bonds with Asn161 and Ala160, improving both affinity and selectivity . Comparative crystallography studies of inhibitors bound to homologous kinases (e.g., p38α vs. MST3/4) reveal that subtle changes in the 8-position substituent’s length and flexibility can shift selectivity by altering binding pocket occupancy .

Basic: What methods are effective for dehydrogenating 5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-ones to unsaturated analogs?

Answer: Autocatalytic photoinduced oxidative dehydrogenation under mild conditions (450 nm or 365 nm irradiation in DMSO with air) converts 5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-ones to their unsaturated counterparts. This method avoids external photosensitizers and produces hydrogen peroxide as a byproduct, enabling gram-scale synthesis with high purity .

Advanced: How do substituents at the C2 and C6 positions influence target binding and off-target effects?

Answer: Substituents at C2 (e.g., methylamino, phenylamino) and C6 (e.g., halogenated aryl groups) dictate interactions with kinase hinge regions. For instance, 6-(2,6-dichlorophenyl) groups in FGFR4 inhibitors improve hydrophobic interactions with the front pocket, while C2 modifications (e.g., acryloylpiperazine in PRN1371) enable covalent binding to cysteine residues, reducing off-target activity . Selectivity profiling against kinase panels (e.g., >100 kinases) is critical to identify off-target liabilities .

Basic: What purification strategies are recommended for pyrido[2,3-d]pyrimidin-7(8H)-one derivatives?

Answer: Flash chromatography using gradients of DCM/MeOH (e.g., 95:5 to 90:10) is common for intermediates. For final compounds, reverse-phase HPLC (H₂O/ACN with 0.1% TFA) achieves >95% purity, as validated by LCMS and HRMS . Trituration with DCM/cyclohexane is effective for removing polar impurities in analogs with low solubility .

Advanced: How can researchers address selectivity challenges between homologous kinases (e.g., WEE1 vs. WEE2)?

Answer: Progressive elimination strategies combining virtual screening, enzymatic assays, and cell-based models are key. For WEE2 inhibitors, in vitro oocyte fertilization assays and somatic cell proliferation screens help differentiate target-specific effects. Substituent optimization (e.g., 6-(2,6-dichlorophenyl) groups) reduces WEE1 cross-reactivity by sterically hindering binding to the larger WEE1 active site .

Basic: What analytical techniques are essential for characterizing pyrido[2,3-d]pyrimidin-7(8H)-one derivatives?

Answer:

  • NMR : ¹H/¹³C NMR (e.g., DMSO-d₆) confirms regiochemistry and substituent integration .
  • HRMS : Validates molecular weight and purity (e.g., FTMS + p MALDI) .
  • HPLC/LCMS : Monitors retention time (tR) and detects impurities (UV: 280/310 nm) .

Advanced: What strategies overcome limitations in structure-activity relationship (SAR) studies of pyrido[2,3-d]pyrimidin-7(8H)-ones?

Answer: De novo synthesis is often required for analogs with diverse R6 and C2 substituents, which complicates SAR. Fragment-based drug design (FBDD) and computational docking (e.g., Glide SP/XP) can prioritize high-value modifications. For example, introducing electron-withdrawing groups at C6 (e.g., CF₃) improves metabolic stability without compromising potency .

Basic: What are common synthetic routes to pyrido[2,3-d]pyrimidin-7(8H)-one cores?

Answer:

  • Multicomponent reactions : Microwave-assisted condensation of methyl acrylate, malononitrile, and guanidines forms the core in one pot .
  • Cyclization of pyrimidine aldehydes : Chloro-substituted aldehydes enable post-cyclization functionalization .
  • Formylation-cyclization : 2-Aminopyridones treated with formic acid/Ac₂O yield formamide intermediates that cyclize to pyridopyrimidines .

Advanced: How can covalent inhibition strategies enhance pyrido[2,3-d]pyrimidin-7(8H)-one therapeutic potential?

Answer: Incorporating electrophilic warheads (e.g., acrylamides) at the 8-position enables covalent binding to non-catalytic cysteines (e.g., C552 in FGFR4). Kinetic studies (KINACT/KI) and mass spectrometry confirm irreversible inhibition. PRN1371, an 8-(3-(4-acryloylpiperazin-1-yl)propyl) derivative, demonstrates sustained target engagement in xenograft models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.